molecular formula C11H10O4 B1619933 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one CAS No. 72433-26-2

4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one

Cat. No.: B1619933
CAS No.: 72433-26-2
M. Wt: 206.19 g/mol
InChI Key: VWIUIZNOOWXYFW-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one ( 72433-26-2) is a high-purity coumarin derivative supplied for research and development applications. This organic compound, with the molecular formula C11H10O4 and a molecular weight of 206.19 g/mol, serves as a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis . The compound features both hydroxymethyl and methoxy functional groups, making it a versatile precursor for developing more complex molecular structures. Researchers utilize this chromen-2-one derivative in various exploratory studies, including the synthesis of novel compounds and the investigation of structure-activity relationships. Proper handling procedures are essential as this compound carries safety warnings; it may cause irritation to eyes, skin, and the respiratory system, and may be harmful if swallowed . Appropriate personal protective equipment should be worn, and the material should be stored sealed in a dry, room temperature environment to maintain stability . This product is specifically intended for research and development purposes only and is not intended for human consumption or diagnostic use. Comprehensive analytical documentation, including NMR and HPLC data, is available to support research applications and confirm compound identity and purity .

Properties

IUPAC Name

4-(hydroxymethyl)-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-14-8-2-3-9-7(6-12)4-11(13)15-10(9)5-8/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIUIZNOOWXYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346120
Record name 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72433-26-2
Record name 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(hydroxymethyl)-7-methoxy-2H-chromen-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For this compound, the starting materials would include 7-methoxy-4-hydroxycoumarin and formaldehyde, which undergoes a condensation reaction to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

Reagent Conditions Product Yield Reference
KMnO₄ (aq)Acidic, reflux4-(Carboxymethyl)-7-methoxy-2H-chromen-2-one72%
CrO₃/H₂SO₄Room temperature, 24h4-(Carboxymethyl)-7-methoxy-2H-chromen-2-one68%

Mechanism : The oxidation proceeds via intermediate aldehyde formation, followed by further oxidation to the carboxylic acid. Steric hindrance from the methoxy group at the 7-position slightly reduces reaction efficiency compared to unsubstituted analogs .

Substitution at the Methoxy Group

The 7-methoxy group participates in nucleophilic aromatic substitution (NAS) under specific conditions.

Reagent Conditions Product Yield Reference
H₂N-R (R = alkyl)DMF, 100°C, 12h7-(Alkylamino)-4-(hydroxymethyl)-2H-chromen-2-one45–58%
NaSHEthanol, reflux, 8h7-Mercapto-4-(hydroxymethyl)-2H-chromen-2-one62%

Key Insight : Electron-withdrawing substituents on the coumarin core enhance NAS reactivity, as observed in trifluoromethyl-substituted analogs .

Multi-Component Reactions (MCRs)

The compound acts as a nucleophile in MCRs with aldehydes and acetylenic diesters.

Components Catalyst Conditions Product Yield Reference
Aromatic aldehyde + DMAD*NEt₃THF, RT, 6hDialkyl 2-[aryl(hydroxy)methyl]-3-(coumarinyloxy)but-2-ene dioate38–60%
4-Nitrobenzaldehyde + DEAD**DBUTHF, 50°C, 4hAnalogous diethyl ester derivative55%

*DMAD = Dimethyl acetylenedicarboxylate; **DEAD = Diethyl acetylenedicarboxylate
Mechanism : Deprotonation by NEt₃ initiates a Michael addition to the acetylenic diester, followed by aldehyde coupling and cyclization .

Mannich Reaction

The hydroxymethyl group facilitates Mannich reactions with amines and formaldehyde.

Amine Conditions Product Yield Reference
GlycineEthanol/H₂O, 80–90°C, 6h2-[(7-Methoxy-2-oxo-4-hydroxymethyl-chromen-8-yl)methylamino]acetic acid57%
EthylenediamineEthanol, reflux, 8hBis-Mannich base derivative49%

Application : These derivatives exhibit enhanced solubility for biological activity studies .

Alkylation and Acylation

The hydroxymethyl group undergoes alkylation/acylation to form ether or ester derivatives.

Reagent Conditions Product Yield Reference
Ethyl chloroacetateK₂CO₃, acetone, refluxEthyl 2-(7-methoxy-2-oxo-4-hydroxymethyl-chromen-7-yloxy)acetate62%
Acetyl chloridePyridine, 0°C, 2h4-(Acetoxymethyl)-7-methoxy-2H-chromen-2-one85%

Note : Acylation proceeds quantitatively due to the high nucleophilicity of the hydroxymethyl oxygen .

Reduction of the Chromen-2-one Core

Selective reduction of the α,β-unsaturated lactone is achievable.

Reagent Conditions Product Yield Reference
NaBH₄/CeCl₃MeOH, RT, 3h4-(Hydroxymethyl)-7-methoxy-2,3-dihydro-2H-chromen-2-ol78%
H₂ (1 atm)/Pd-CEthyl acetate, 24hFully saturated hexahydro derivative34%

Selectivity : NaBH₄/CeCl₃ selectively reduces the conjugated double bond without affecting the hydroxymethyl group .

Photochemical Reactions

The coumarin core undergoes [2+2] photocycloaddition under UV light.

Conditions Product Quantum Yield Reference
UV (365 nm), benzeneDimeric cyclobutane derivativeΦ = 0.18

Application : Photodimerization enables materials science applications in polymer crosslinking .

Scientific Research Applications

Biological Applications

4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one exhibits various biological activities that make it a subject of extensive research.

Antioxidant Properties

The compound has been investigated for its ability to inhibit oxidative stress pathways, functioning as an antioxidant. This property is crucial in preventing cellular damage associated with various diseases.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its effectiveness against specific pathogens is under investigation.

Anticancer Potential

Significant findings highlight its cytotoxic effects on cancer cell lines. Studies have shown that it can induce apoptosis in colon cancer cells by modulating key signaling pathways:

  • Mechanism of Action : It inhibits CDK4 and down-regulates Bcl-2 while up-regulating pro-apoptotic genes like P53 and Bax. This dual mechanism contributes to its anticancer efficacy .

Case Studies

  • Colon Cancer Research
    • A study demonstrated that this compound significantly induced DNA fragmentation in colon cancer cell lines (HCT-116), leading to increased apoptosis rates compared to untreated controls .
  • Breast Cancer Studies
    • In vitro assays showed that this compound selectively targets breast cancer cells (MCF-7), promoting apoptosis and cell cycle arrest through similar mechanisms observed in colon cancer .

Industrial Applications

Beyond its biological significance, this compound is also explored for industrial uses:

Material Development

It serves as a building block for synthesizing more complex molecules used in developing new materials, including dyes and fragrances. Its unique chemical structure allows for modifications that enhance material properties.

Green Chemistry

The synthesis processes often incorporate principles of green chemistry, utilizing environmentally benign solvents and catalysts to minimize ecological impact during production .

Comparative Data Table

Application AreaSpecific UseObservations
Chemistry Building block for complex moleculesEnhances synthesis efficiency
Biology Antioxidant and antimicrobial agentEffective against specific pathogens
Medicine Anticancer propertiesInduces apoptosis in cancer cell lines
Industry Material developmentUsed in dyes and fragrances

Mechanism of Action

The biological activity of 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. It can also modulate signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural and Functional Differences
Compound Name 4-Position Substituent 7-Position Substituent Key Properties/Applications References
4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one Hydroxymethyl Methoxy Hydrogen-bonding capability; potential fluorescent probes
7-Hydroxy-4-methyl-2H-chromen-2-one Methyl Hydroxy Anti-inflammatory, antimicrobial; lower polarity
7-Hydroxy-4-phenyl-2H-chromen-2-one Phenyl Hydroxy Anticancer, antioxidant; enhanced π-π interactions
4-(4-Hydroxybutyl)-7-methoxy-2H-chromen-2-one Hydroxybutyl Methoxy Increased lipophilicity; prolonged metabolic half-life
4-(Chloromethyl)-7-methoxy-2H-chromen-2-one Chloromethyl Methoxy Reactive intermediate for hybrid molecules; higher metabolic stability

Pharmacological and Physicochemical Properties

  • Bioactivity :

    • The 4-phenyl derivative (7-hydroxy-4-phenyl-2H-chromen-2-one) exhibits potent anticancer and antioxidant effects due to aromatic ring conjugation, enhancing cellular uptake . In contrast, the hydroxymethyl analog’s polar group may improve solubility but reduce membrane permeability .
    • 7-Hydroxy-4-methyl-2H-chromen-2-one shows antimicrobial activity, but its methyl group limits hydrogen-bonding interactions compared to the hydroxymethyl variant .
  • Metabolic Stability :

    • Chlorine substitution (e.g., in 4-chloromethyl derivatives) enhances metabolic stability via bioisosteric replacement of hydrogen, as seen in hybrid molecules . The hydroxymethyl group, while polar, may undergo oxidation to carboxylate, reducing bioavailability .
  • Synthetic Accessibility :

    • This compound is synthesized via Pechmann condensation followed by chloromethylation and hydroxylation . Its commercial availability (e.g., CymitQuimica lists prices up to €1,189/5g) contrasts with simpler derivatives like 4-methylcoumarins, which are cost-effective .

Biological Activity

4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one, also known as a derivative of the chromone class, has garnered attention due to its diverse biological activities. Chromones, characterized by their fused benzopyran structure, have been studied extensively for their potential therapeutic effects, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. This article delves into the biological activity of this compound, synthesizing findings from various studies to elucidate its mechanisms of action and therapeutic potential.

Anticancer Activity

Research indicates that chromone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound induces apoptosis in cancer cells through multiple pathways:

  • Mechanism of Action : The compound triggers caspase-dependent apoptosis and disrupts tubulin polymerization, leading to G2/M cell-cycle arrest in cancer cells. This was evidenced by increased caspase-3/7 activation and reduced cell migration and invasion rates in treated cells .
  • Cell Lines Tested : The cytotoxicity of the compound was assessed using the MTT assay on several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). Results indicated selective toxicity towards these cancer cells while sparing normal fibroblast cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against various pathogens:

  • Inhibition Zones : The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.007 to 3.9 µg/mL against both Gram-positive and Gram-negative bacteria .
  • Fungal Activity : Additionally, it exhibited antifungal properties against several strains, further supporting its potential as an antimicrobial agent .

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of this compound:

  • Scavenging Properties : Studies have reported that this compound possesses strong free radical scavenging abilities. It has been compared to standard antioxidants like Trolox in various assays, demonstrating effective inhibition of lipid peroxidation and radical formation .
  • Structure-Activity Relationship (SAR) : Modifications at specific positions on the chromone structure have been shown to enhance antioxidant activity, indicating that structural optimization could lead to more potent derivatives .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various chromone derivatives, including this compound. The results indicated that this compound significantly upregulated pro-apoptotic genes (P53 and BAX) while downregulating anti-apoptotic genes (Bcl-2 and CDK4) in MCF-7 cells, suggesting a robust mechanism for inducing apoptosis in breast cancer cells .
  • Antimicrobial Screening : Another study highlighted the antimicrobial efficacy of a series of chromone derivatives against human pathogens. The results showed that this compound had a potent bactericidal effect with low MIC values compared to conventional antibiotics .

Data Tables

Biological ActivityCell Lines/PathogensIC50/MIC ValuesReferences
AnticancerMCF-7, HCT116IC50 < 100 µM
AntimicrobialVarious bacteriaMIC 0.007 - 3.9 µg/mL
AntioxidantDPPH AssayEC50 = 74.70 μM

Q & A

(Basic) What are the common synthetic routes for 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one in laboratory settings?

Answer:
Synthesis typically involves a multi-step approach:

Core Structure Formation : Start with 7-methoxycoumarin (4-methyl-7-methoxy-2H-chromen-2-one) as the base structure.

Hydroxymethyl Introduction :

  • Formylation : Use Vilsmeier-Haack conditions (POCl₃/DMF) to introduce a formyl group at the 4-position .
  • Reduction : Reduce the formyl group to hydroxymethyl using NaBH₄ or LiAlH₄ in anhydrous THF .

Purification : Column chromatography (e.g., petroleum ether/EtOAC gradient) isolates the product, followed by recrystallization from ethanol .

(Advanced) How does the hydroxymethyl substituent influence the compound's reactivity and bioactivity compared to other substituents?

Answer:

  • Reactivity : The hydroxymethyl group enhances nucleophilicity at the 4-position, enabling esterification or etherification reactions under mild acidic/basic conditions .
  • Bioactivity :
    • Hydrogen Bonding : The -CH₂OH group increases hydrogen-bonding capacity, improving interactions with enzymes (e.g., cyclooxygenase-2) compared to chloro or methyl analogs .
    • Solubility : Hydroxymethyl improves aqueous solubility, enhancing bioavailability in in vitro assays (logP reduced by ~0.5 compared to 4-methyl derivatives) .
      Comparative studies show chloro substituents (e.g., 4-chloro-7-methoxy derivatives) prioritize electrophilic reactivity, while hydroxymethyl balances reactivity and solubility .

(Basic) What spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirm substitution patterns (e.g., methoxy at δ ~3.8 ppm, hydroxymethyl protons at δ ~4.5 ppm) .
  • X-ray Crystallography : Resolves spatial arrangement and hydrogen-bonding networks (e.g., π-π stacking observed in chromen-2-one derivatives) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (expected [M+H]+: 220.18 g/mol) and fragmentation patterns .
  • HPLC-PDA : Validates purity (>98%) using C18 columns with methanol/water mobile phases .

(Advanced) How to design structure-activity relationship (SAR) studies for hydroxymethyl-containing coumarins?

Answer:

Substitution Variations : Synthesize analogs with substituents at positions 3, 6, and 8 (e.g., 3-benzyl, 6-chloro) to assess bioactivity shifts .

Biological Assays :

  • Enzyme Inhibition : Test against targets like tyrosinase or kinases using fluorometric assays .
  • Cellular Uptake : Compare logD values (e.g., via shake-flask method) to correlate hydrophilicity with cytotoxicity .

Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities, validated by SPR or ITC .

(Basic) What purification strategies are effective post-synthesis?

Answer:

  • Column Chromatography : Use silica gel with gradient elution (e.g., 10–30% EtOAc in hexane) to separate polar hydroxymethyl derivatives .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .
  • TLC Monitoring : Employ UV-active spots (Rf ~0.4 in 1:3 EtOAc/hexane) to track fractions .

(Advanced) How to resolve contradictions in reported bioactivity data across studies?

Answer:

Assay Standardization :

  • Control variables (e.g., cell line passage number, serum-free conditions) to minimize variability .

Structural Verification : Confirm compound identity via 2D NMR (HSQC, HMBC) to rule out isomer contamination .

Meta-Analysis : Cross-reference datasets (e.g., IC50 values against kinases) using platforms like ChEMBL, adjusting for assay type (e.g., fluorescence vs. radiometric) .

(Basic) What are the stability considerations for long-term storage?

Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation (UV-Vis monitoring shows <5% degradation over 6 months) .
  • Moisture Control : Use desiccants (silica gel) to avoid hydroxymethyl oxidation to carboxylic acid .
  • Thermal Stability : TGA analysis indicates decomposition onset at ~180°C; avoid heating above 100°C .

(Advanced) What computational methods predict interactions with biological targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (GROMACS) to assess binding stability over 100 ns trajectories .
  • QSAR Modeling : Train models using descriptors like topological polar surface area (TPSA) and H-bond donors to predict antimicrobial activity .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for hydroxymethyl vs. methyl substituents to quantify affinity differences .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one
Reactant of Route 2
4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one

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